Tadalafil-13C2,d3

Bioanalysis LC-MS/MS Matrix Effect Compensation

Tadalafil-13C2,d3 is a dual 13C and 2H labeled internal standard engineered for precise quantification of tadalafil in complex biological matrices. Unlike deuterium-only analogs, its 13C labeling ensures superior co-elution and matrix effect compensation in UPLC-MS/MS workflows, critical for regulatory-compliant bioequivalence studies and forensic toxicology. Procure this ISO 17034-certified reference material to mitigate analytical bias and streamline GLP/GMP method validation.

Molecular Formula C₂₀¹³C₂H₁₆D₃N₃O₄
Molecular Weight 394.41
Cat. No. B1154533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTadalafil-13C2,d3
Synonyms(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione-d3;  Cialis-13C2,d3;  GF 196960-13C2,d3;  IC 351-13C2,d3;  ICOS 351-13C2,d3;  Tildenafil-13C2,d3;  UK 336017-13C2,d3
Molecular FormulaC₂₀¹³C₂H₁₆D₃N₃O₄
Molecular Weight394.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tadalafil-13C2,d3 Stable Isotope Labeled Internal Standard: Analytical Specifications and Procurement Considerations


Tadalafil-13C2,d3 is a stable isotope-labeled analog of the PDE5 inhibitor tadalafil, incorporating two 13C atoms and three deuterium (2H) atoms . This labeling imparts a molecular weight of approximately 393.42 g/mol, a net mass shift of +5 Da relative to unlabeled tadalafil (C22H19N3O4, 389.40 g/mol) . As a stable isotope-labeled internal standard (SIL-IS), it is specifically engineered for use as an internal standard in quantitative mass spectrometry workflows, including LC-MS, GC-MS, and NMR, to correct for matrix effects and variability during bioanalysis . The compound is not intended as a therapeutic agent but as an analytical reference material for the precise quantification of tadalafil in complex biological matrices .

Why Generic Substitution of Tadalafil-13C2,d3 Internal Standard is Scientifically Invalid


The substitution of Tadalafil-13C2,d3 with an unlabeled tadalafil standard or a differently labeled analog (e.g., Tadalafil-d3) cannot be performed without significant analytical risk. Unlabeled standards cannot compensate for ion suppression or enhancement, extraction variability, or other matrix effects inherent to LC-MS/MS analysis of biological samples [1]. While deuterated-only (d3) standards are common, literature indicates that 2H-labeled internal standards can exhibit chromatographic separation from their unlabeled analyte, leading to differential matrix effects and quantitative bias [2]. The dual 13C and 2H labeling in Tadalafil-13C2,d3 provides a larger, more stable mass shift and chromatographic behavior that more closely mimics the unlabeled analyte than a pure deuterium label, particularly in UPLC applications [2]. This differential behavior directly impacts the accuracy and reliability of pharmacokinetic and bioequivalence data, making Tadalafil-13C2,d3 the preferred internal standard for validated methods.

Quantitative Evidence for the Selection of Tadalafil-13C2,d3 Over Alternative Internal Standards


Comparative Matrix Effect Compensation: 13C vs. 2H Labeling in Bioanalysis

A head-to-head comparative study by Berg et al. (2011) demonstrated that 13C-labeled internal standards (IS) provide superior matrix effect compensation compared to 2H-labeled IS in UPLC-MS/MS analysis [1]. This is a class-level inference for the benefit of 13C incorporation in Tadalafil-13C2,d3 relative to a purely deuterated analog like Tadalafil-d3. The study found that under UPLC conditions, 2H-labeled IS often do not co-elute with the unlabeled analyte, leading to differential ion suppression. In contrast, 13C-labeled IS co-eluted perfectly with the analyte, improving quantitative accuracy.

Bioanalysis LC-MS/MS Matrix Effect Compensation

Procurement Advantage: ISO17034 Certified Reference Material

Tadalafil-13C2,d3 is available as a Certified Reference Material (CRM) produced under the ISO 17034 standard for reference material producers [1]. This certification is a direct differentiator from many generic isotope-labeled products that lack this accreditation. The ISO 17034 certification requires rigorous homogeneity, stability, and characterization studies, providing a traceable and defensible quality metric.

Quality Control Reference Material ISO 17034

Superior Label Stability: Mitigation of Deuterium Exchange

The inclusion of 13C atoms in the Tadalafil-13C2,d3 molecule provides a critical advantage over purely deuterium-labeled internal standards. Deuterium labels can undergo hydrogen-deuterium exchange in protic solvents (e.g., water, plasma) or under certain chromatographic conditions, leading to a loss of mass shift and inaccurate quantification . The 13C labels are chemically inert and non-exchangeable, providing a stable mass shift under all analytical conditions .

Method Validation Stability Isotope Exchange

Quantitative Accuracy: Matrix Effect Mitigation in Urine Samples

A study by Bowman et al. (MSACL 2023) provided direct quantitative evidence that 2H-labeled internal standards can exhibit a negative bias compared to 13C-labeled IS when analyzing urine samples. For the analyte 2MHA, the 2H-labeled IS produced significantly lower urinary concentrations, a bias not observed with the 13C-labeled IS [1]. This class-level finding underscores the potential for quantitative error when relying solely on deuterium labels.

Quantitative Accuracy Urine Analysis Matrix Effect

Primary Application Scenarios for Tadalafil-13C2,d3 in Bioanalysis


Validated LC-MS/MS Method Development for Pharmacokinetic and Bioequivalence Studies

This is the primary application for Tadalafil-13C2,d3. As a SIL-IS, it is essential for developing and validating robust LC-MS/MS methods for quantifying tadalafil in human plasma. Its use is a requirement for meeting regulatory guidelines (FDA, EMA) in bioequivalence studies, where accurate measurement of drug concentration is critical [1]. The improved co-elution and matrix effect compensation offered by its 13C label [2] lead to more precise and accurate data, ensuring that a bioequivalence study's conclusions are scientifically sound and defensible.

Correcting Matrix Effects in Complex Biological Matrices (Plasma, Urine, Tissue)

Tadalafil-13C2,d3 is uniquely suited for correcting matrix effects in complex samples. Studies show that 13C-labeled internal standards are superior to 2H-labeled analogs for compensating ion suppression in urine [1] and in UPLC applications [2]. This makes the compound ideal for applications ranging from therapeutic drug monitoring (TDM) in plasma to forensic toxicology analysis of urine samples, where high matrix variability is a major analytical challenge.

Method Validation in GLP/GMP Bioanalytical Laboratories

Bioanalytical labs operating under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines require the use of traceable, high-purity reference materials. The availability of Tadalafil-13C2,d3 as an ISO 17034 certified reference material [1] provides a significant operational advantage. It offers documented homogeneity, stability, and purity, which reduces the burden of in-house characterization and simplifies the audit process. This directly supports regulatory compliance and enhances the credibility of bioanalytical data.

Forensic Toxicology and Anti-Doping Analysis

In forensic and anti-doping contexts, where legal and reputational stakes are high, analytical certainty is paramount. The risk of quantitative bias from a pure 2H-labeled internal standard (as demonstrated in urinary matrix studies [1]) is unacceptable. Tadalafil-13C2,d3's 13C labels provide a more robust internal standard that co-elutes reliably with the target analyte, ensuring accurate quantification and minimizing the risk of false negative or false positive results. This reliability is crucial for confirmatory analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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